Anazolene (trisodium)
Description
Anazolene trisodium (C9H3N3O6Na3) is a sodium salt of anazolene, a heterocyclic compound classified as a 1,2,4-triazine derivative. It is recognized for its potent antioxidant properties, attributed to its conjugated aromatic system and electron-rich functional groups, which enable efficient free radical scavenging . Beyond biomedical applications, it is utilized in environmental science for pollution management and in industrial processes to enhance product stability .
Properties
Molecular Formula |
C26H16N3Na3O10S3 |
|---|---|
Molecular Weight |
695.6 g/mol |
IUPAC Name |
trisodium;4-[(4-anilino-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H19N3O10S3.3Na/c30-23-14-18(41(34,35)36)12-15-11-17(40(31,32)33)13-22(25(15)23)29-28-20-9-10-21(27-16-5-2-1-3-6-16)26-19(20)7-4-8-24(26)42(37,38)39;;;/h1-14,27,30H,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3 |
InChI Key |
ADGGJQPKBDIZMT-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Anazolene (trisodium) is synthesized through a series of chemical reactions involving the diazotization of aromatic amines followed by coupling with suitable coupling components. The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt formed during the diazotization process .
Industrial Production Methods: Industrial production of Anazolene (trisodium) involves large-scale synthesis using automated reactors to control temperature, pH, and other reaction parameters. The process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Anazolene (trisodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: It can undergo substitution reactions where the azo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original dye.
Reduction: Aromatic amines.
Substitution: Substituted azo compounds.
Scientific Research Applications
Anazolene (trisodium) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye for labeling and detection purposes.
Biology: Employed in studies involving reactive oxygen species (ROS) formation and antioxidant enzyme activities.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in textile dyeing and as a marker in various industrial processes
Mechanism of Action
Anazolene (trisodium) exerts its effects primarily through its interaction with biological molecules. It can induce the formation of reactive oxygen species (ROS) in plants, affecting various biochemical pathways. The dye’s interaction with enzymes such as superoxide dismutase (SOD) can lead to changes in enzyme activity, influencing cellular processes .
Comparison with Similar Compounds
Triazine Derivatives
- 1,3,5-Triazines (e.g., Melamine) : Unlike anazolene trisodium’s 1,2,4-triazine core, 1,3,5-triazines exhibit a symmetrical nitrogen arrangement. This structural difference reduces their electron delocalization efficiency, resulting in weaker antioxidant activity compared to anazolene trisodium .
- Pyrimido[3,2-b]-1,2,4-triazines: These derivatives, synthesized via diazotization of 5-aminopyrazoles (as in Scheme 11 of Kumar et al.), share a fused-ring system with anazolene trisodium but lack its trisodium salt moiety, limiting water solubility and bioavailability .
Triazole Derivatives
- 1,2,3-Triazoles: Known for click chemistry applications, 1,2,3-triazoles exhibit antimicrobial and antifungal activities but lack the redox-active properties critical for antioxidant function .
- 1,2,4-Triazoles : While structurally closer to anazolene trisodium, these compounds prioritize metal coordination (e.g., in catalysis) over therapeutic antioxidant effects .
Imidazole, Oxazole, and Thiazole Alkaloids
- Oxazoles/Thiazoles : Found in natural products like muscarine, these compounds exhibit neuropharmacological activity but lack the trisodium salt’s industrial versatility .
Mechanistic and Toxicity Profiles
- Anazolene Trisodium : Exhibits dose-dependent toxicity at >500 mg/kg (rodent models), likely due to sodium overload and metabolite accumulation. Its mechanism of action remains partially unresolved, contrasting with well-characterized triazoles (e.g., fluconazole’s CYP450 inhibition) .
- 1,3,5-Triazines : Environmental persistence (e.g., atrazine) raises ecological concerns, whereas anazolene trisodium degrades faster in aqueous systems .
Future Perspectives
While anazolene trisodium’s antioxidant efficacy surpasses many analogues, challenges include elucidating its molecular targets and optimizing synthesis to reduce sodium byproducts . Hybrid derivatives combining its triazine core with triazole motifs (e.g., pyrazolo-triazines) may enhance bioactivity . Comparative studies with imidazole-based antioxidants (e.g., tempol) could further validate its therapeutic superiority .
Q & A
Q. Basic Research Focus
- Methodological Answer : To study degradation mechanisms, consider coupling Hydrogen Peroxide (H₂O₂) with catalysts like [BMIM]PF₆/Pt/γ-Al₂O₃ under controlled pH and temperature. Kinetic studies should track decolorization rates via UV-Vis spectroscopy, while LC-MS identifies intermediate byproducts. Ensure reproducibility by standardizing catalyst loading (e.g., 0.5–2.0 wt%) and reaction time (e.g., 30–120 minutes) .
- Data-Driven Design : Use response surface methodology (RSM) to model interactions between variables (e.g., pH, catalyst concentration). For example, trisodium citrate concentration in nanoparticle synthesis was shown to critically influence particle size and stability, suggesting analogous optimization for Anazolene degradation .
What analytical techniques are most effective for characterizing Anazolene Sodium’s stability and purity in aqueous solutions?
Q. Basic Research Focus
- Methodological Answer : Prioritize HPLC with UV detection for quantifying Anazolene Sodium and its degradation products. Validate purity using NMR (¹H/¹³C) to confirm structural integrity, and employ X-ray crystallography (CCDC deposition) for absolute configuration verification. For stability, conduct accelerated aging studies under varying pH (3–9) and temperature (4–40°C) .
- Advanced Consideration : Pair these methods with DFT calculations to predict degradation pathways, as demonstrated in oxazole and triazole studies .
How do structural modifications of Anazolene Sodium influence its antioxidant activity and binding affinity?
Q. Advanced Research Focus
- Methodological Answer : Synthesize derivatives via regioselective substitution (e.g., introducing electron-withdrawing groups at the benzimidazole core). Evaluate activity using DPPH/ABTS assays and compare IC₅₀ values. For binding studies, perform molecular docking with targets like NADPH oxidase, referencing crystallographic data (e.g., CCDC 799949–799951) to validate interactions .
- Data Contradiction Analysis : If experimental IC₅₀ conflicts with docking predictions, re-examine force field parameters or solvent effects in silico models. Cross-validate with SPR or ITC for thermodynamic binding data .
What are the challenges in reconciling conflicting data on Anazolene Sodium’s sonocatalytic degradation efficiency?
Q. Advanced Research Focus
- Methodological Answer : Discrepancies often arise from variations in ultrasound frequency (20–100 kHz) and catalyst morphology (e.g., CdSe nanostructures vs. bulk materials). Standardize protocols using dysprosium-doped CdSe nanoparticles and monitor cavitation effects via calorimetric power measurements .
- Framework Application : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions. For example, narrow the scope to specific catalyst geometries (e.g., nanorods vs. spheres) to reduce variability .
How can I design a robust structure-activity relationship (SAR) study for Anazolene Sodium analogs?
Q. Basic Research Focus
- Methodological Answer : Use combinatorial chemistry to generate a library of analogs (e.g., triazole-linked derivatives). Test anti-proliferative activity in α-folate receptor-overexpressing cell lines (e.g., HeLa), correlating logP values with cytotoxicity (IC₅₀). Include positive controls like ONX 0801 trisodium for benchmarking .
- Advanced Statistical Modeling : Apply multivariate regression to identify key descriptors (e.g., Hammett σ constants, molar refractivity). Publicly deposit raw data (e.g., CCDC entries) to enable reproducibility .
What strategies mitigate interference from matrix effects when quantifying Anazolene Sodium in biological samples?
Q. Advanced Research Focus
- Methodological Answer : Use matrix-matched calibration curves and isotope-labeled internal standards (e.g., ¹³C-Anazolene). Validate recovery rates (>85%) via spike-and-recovery experiments in plasma/urine. For complex matrices, employ SPE or QuEChERS cleanup .
- Peer-Review Preparation : Anticipate reviewer critiques by preemptively addressing limitations (e.g., cross-reactivity with endogenous antioxidants) in the discussion section .
How do solvent polarity and ionic strength affect Anazolene Sodium’s aggregation behavior in aqueous systems?
Q. Basic Research Focus
- Methodological Answer : Conduct dynamic light scattering (DLS) and zeta potential measurements across varying NaCl concentrations (0.1–1.0 M). Compare aggregation profiles in polar aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents. Correlate findings with TEM imaging .
- Data Interpretation : Use Hansen solubility parameters to predict aggregation thresholds. Reference analogous studies on trisodium citrate’s role in nanoparticle stabilization .
What ethical and practical considerations apply when designing in vivo studies for Anazolene Sodium’s therapeutic potential?
Q. Advanced Research Focus
- Methodological Answer : Adhere to ARRIVE guidelines for animal studies. For toxicity assessments, include endpoints like ALT/AST levels and histopathology. Ensure transparency by depositing raw data in repositories like Figshare .
- Ethical Frameworks : Apply PICO (Population: Animal model; Intervention: Dose regimen; Comparison: Placebo; Outcome: Survival rate) to structure the research question .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
